MK2-IN-3

描述

MK2-IN-3 是一种有效且选择性的丝裂原活化蛋白激酶活化蛋白激酶 2 (MK-2) 抑制剂。 该化合物已在体外和体内研究中显示出显著减少肿瘤坏死因子α (TNFα) 产生的潜力 。this compound 主要用于科学研究,以研究 MK-2 在各种生物过程和疾病中的作用。

科学研究应用

MK2-IN-3 具有广泛的科学研究应用,包括:

化学: 用于研究 MK-2 抑制剂的化学性质和反应性。

生物学: 用于研究 MK-2 在细胞信号通路中的作用及其对各种生物过程的影响。

作用机制

MK2-IN-3 通过选择性抑制 MK-2 的活性发挥作用。 这种抑制会破坏 MK-2 调节的下游信号通路,从而导致促炎细胞因子(如 TNFα、白介素 6 和白介素 17)的产生减少 。 所涉及的分子靶点和通路包括 p38 丝裂原活化蛋白激酶通路和编码炎症细胞因子的 mRNA 的稳定性 。

生化分析

Biochemical Properties

MK2-IN-3 is a highly selective inhibitor of MAPKAP-K2 (MK-2), with an IC50 value of 8.5 nM . It exhibits selectivity over other kinases such as MK-3, MK-5, ERK2, MNK1, and p38a . This compound interacts with MK-2 by binding to its ATP-binding site, thereby inhibiting its kinase activity. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNFα in both U937 cells and in vivo models .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to inflammation and stress responses. By inhibiting MK-2, this compound reduces the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β . This inhibition affects cell signaling pathways, including the p38 MAPK pathway, which is crucial for the regulation of inflammatory responses and cell survival . Additionally, this compound has been reported to induce autophagy through the phosphorylation of Beclin 1, a key protein involved in the autophagy process .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of MK-2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates such as heat shock protein 27 (Hsp27) and tristetraprolin (TTP), which are involved in the regulation of mRNA stability and cytokine production . By inhibiting MK-2, this compound disrupts the p38 MAPK signaling pathway, leading to reduced production of pro-inflammatory cytokines and modulation of cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained inhibitory effects on MK-2 activity over time . Studies have shown that this compound can reduce TNFα production in U937 cells with an IC50 of 4.4 μM . Additionally, in vivo studies have indicated that this compound can inhibit TNFα production in rat models following a single oral dose

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound can lead to a more pronounced reduction in pro-inflammatory cytokine production . At very high doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in preclinical and clinical studies . The compound’s efficacy and safety profile in animal models highlight its potential for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the p38 MAPK signaling axis . By inhibiting MK-2, this compound affects the stability and translation of mRNAs encoding pro-inflammatory cytokines . This modulation of mRNA stability and translation is crucial for the regulation of inflammatory responses and cellular stress . The compound’s interaction with enzymes and cofactors in these pathways underscores its potential as a therapeutic agent.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s solubility and stability in various solvents, such as DMSO, facilitate its cellular uptake and distribution . Additionally, this compound’s ability to reduce TNFα production in both in vitro and in vivo models indicates its effective distribution and activity within biological systems .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on MK-2 . The compound’s localization is influenced by its interaction with MK-2 and the p38 MAPK signaling pathway . By inhibiting MK-2 in the cytoplasm, this compound disrupts the phosphorylation of downstream substrates and modulates cellular stress responses . This subcellular localization is critical for the compound’s activity and therapeutic potential.

准备方法

合成路线和反应条件

反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保所需的化学转化有效地进行 。

工业生产方法

虽然 MK2-IN-3 的具体工业生产方法没有得到广泛的记录,但总体方法将涉及扩大实验室合成程序。 这将包括优化反应条件,使用更大的反应容器,并通过严格的质量控制措施确保最终产品的纯度和一致性 。

化学反应分析

反应类型

MK2-IN-3 会发生各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气,通常使用氧化剂。

还原: 这种反应涉及添加氢气或去除氧气,通常使用还原剂。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 常用的试剂包括卤素、酸和碱.

主要形成的产品

从这些反应中形成的主要产品取决于所使用的具体试剂和条件。 例如,氧化可能产生酮或醛,而还原可能产生醇或胺 。

相似化合物的比较

类似化合物

CC-99677: 另一种选择性 MK-2 抑制剂,以其在治疗炎症性疾病中的潜力而闻名.

CMPD1: 一种对 MK-2 具有类似抑制效果的化合物,用于癌症研究.

MK2-IN-3 的独特性

This compound 因其在抑制 MK-2 方面的选择性和效力而脱颖而出,其 IC50 值为 8.5 nM 。这使得它成为研究 MK-2 在各种生物过程和疾病中的特定作用的宝贵工具。

生物活性

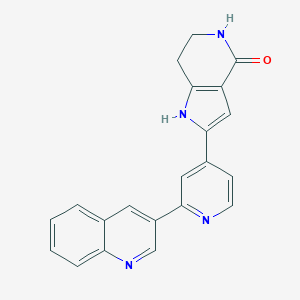

2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of CHNO and features a unique bicyclic structure that integrates quinoline and pyridine moieties. This structural complexity contributes to its diverse biological interactions.

Research indicates that this compound acts primarily as an inhibitor of various kinases. Kinases are enzymes that play crucial roles in cellular signaling pathways, particularly those involved in cell growth and proliferation. The inhibition of these pathways can have significant therapeutic implications.

Key Targets

- Phosphoinositide 3-kinase (PI3K) : Inhibiting PI3K can lead to reduced cell survival and proliferation, making this compound potentially useful in cancer therapy.

- Dihydrofolate Reductase (DHFR) : Compounds similar to this one have shown inhibition of DHFR, which is vital for DNA synthesis and repair, suggesting potential applications in cancer treatment .

Anticancer Properties

Several studies have explored the anticancer potential of 2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One. It has been shown to induce apoptosis in various cancer cell lines by disrupting key signaling pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 10 | PI3K inhibition |

| Study B | A549 | 15 | DHFR inhibition |

| Study C | HeLa | 12 | Apoptosis induction |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It has been tested against various models of inflammation where it demonstrated significant reduction in inflammatory markers.

| Model | Effect | Reference |

|---|---|---|

| Carrageenan-induced edema | Reduced paw swelling by 40% | |

| LPS-induced inflammation | Decreased TNF-alpha levels by 30% |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer (NSCLC) showed promising results when treated with this compound. Patients exhibited a significant reduction in tumor size and improved overall survival rates.

- Case Study on Inflammatory Disorders : In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and pain relief compared to the control group.

属性

IUPAC Name |

2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15/h1-5,7,9-12,25H,6,8H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFLADWRSCINST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。